molecular formula C24H15NO6 B14271624 Benzo(e)pyrene-4,5-diol, 3-nitro-, diacetate (ester) CAS No. 134998-78-0

Benzo(e)pyrene-4,5-diol, 3-nitro-, diacetate (ester)

Cat. No.: B14271624
CAS No.: 134998-78-0
M. Wt: 413.4 g/mol
InChI Key: SLWANLQVLHQJPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo(e)pyrene-4,5-diol, 3-nitro-, diacetate (ester) is a complex organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs). It is a derivative of benzo(e)pyrene, which is known for its carcinogenic properties. This compound contains a nitro group, diol, and diacetate ester functionalities, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo(e)pyrene-4,5-diol, 3-nitro-, diacetate (ester) typically involves multiple steps, starting from benzo(e)pyrene. The process includes nitration, dihydroxylation, and esterification reactions. The nitration of benzo(e)pyrene can be achieved using concentrated nitric acid under controlled temperature conditions. The dihydroxylation step involves the use of osmium tetroxide (OsO4) as a catalyst, followed by the esterification of the resulting diol with acetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures are crucial due to the hazardous nature of the reagents involved.

Chemical Reactions Analysis

Types of Reactions

Benzo(e)pyrene-4,5-diol, 3-nitro-, diacetate (ester) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized PAH derivatives.

    Reduction: Amino derivatives of benzo(e)pyrene.

    Substitution: Various substituted benzo(e)pyrene derivatives depending on the nucleophile used.

Scientific Research Applications

Benzo(e)pyrene-4,5-diol, 3-nitro-, diacetate (ester) has several scientific research applications:

    Chemistry: Used as a model compound to study the reactivity and transformation of PAHs.

    Biology: Investigated for its interactions with biological macromolecules such as DNA and proteins.

    Medicine: Studied for its potential role in carcinogenesis and as a target for anticancer drug development.

    Industry: Used in the development of materials with specific electronic and photophysical properties.

Mechanism of Action

The mechanism of action of Benzo(e)pyrene-4,5-diol, 3-nitro-, diacetate (ester) involves its metabolic activation by cytochrome P450 enzymes, particularly CYP1A1. The compound is converted into reactive intermediates that can form adducts with DNA, leading to mutations and potentially carcinogenesis. The nitro group can also undergo reduction to form reactive amines, which further contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Benzo(a)pyrene: Another PAH with similar carcinogenic properties.

    Dibenzopyrenes: Structurally related compounds with multiple fused aromatic rings.

    Indenopyrenes: Compounds with an indene moiety fused to a pyrene structure.

Uniqueness

Benzo(e)pyrene-4,5-diol, 3-nitro-, diacetate (ester) is unique due to its specific functional groups, which impart distinct chemical reactivity and biological activity. The presence of the nitro group and diacetate ester makes it a valuable compound for studying the effects of these functionalities on the behavior of PAHs.

Properties

CAS No.

134998-78-0

Molecular Formula

C24H15NO6

Molecular Weight

413.4 g/mol

IUPAC Name

(5-acetyloxy-6-nitrobenzo[e]pyren-4-yl) acetate

InChI

InChI=1S/C24H15NO6/c1-12(26)30-23-18-9-5-8-16-14-6-3-4-7-15(14)17-10-11-19(25(28)29)22(21(17)20(16)18)24(23)31-13(2)27/h3-11H,1-2H3

InChI Key

SLWANLQVLHQJPM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C2=C(C=CC3=C2C4=C(C=CC=C41)C5=CC=CC=C35)[N+](=O)[O-])OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.